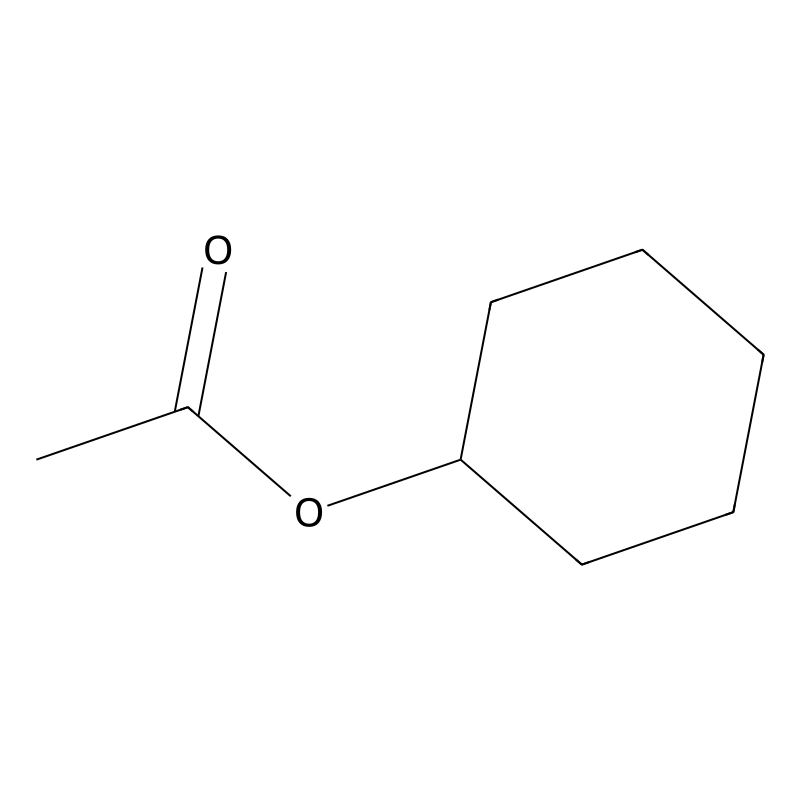Cyclohexyl acetate
CH3COOC6H11
C8H14O2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH3COOC6H11
C8H14O2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility in water, g/100ml at 20 °C: 0.2 (slightly soluble)
Insoluble in water; miscible in ether
Miscible at room temperature (in ethanol)
Synonyms
Canonical SMILES
Organic Chemistry and Synthesis:
- Cyclohexyl acetate can act as a solvent for various organic compounds due to its mild polarity and ability to dissolve a wide range of non-polar and slightly polar substances. [Source: National Library of Medicine, PubChem - Cyclohexyl acetate, ]
Material Science and Polymer Research:
- Research suggests that Cyclohexyl acetate can be used as a plasticizer for certain polymers, improving their flexibility and workability. However, further studies are needed to fully understand its effectiveness and potential limitations. [Source: ScienceDirect - Influence of Plasticizers on Thermal and Mechanical Properties of Cellulose Acetate Films, ]
Biochemical and Cell Biology Research:
- Limited research explores the potential application of Cyclohexyl acetate as a solvent or carrier for specific biological compounds or reactions in cell studies. However, due to its limited solubility in water, its use in this area is likely restricted. [Source: Sigma-Aldrich - Cyclohexyl acetate 99% (622-45-7), ]
Environmental Research:
Cyclohexyl acetate is an organic compound classified as an ester, specifically the acetate of cyclohexanol. Its chemical formula is , and it has a molecular weight of approximately 142.19 g/mol. Cyclohexyl acetate is a colorless liquid with a characteristic odor, often described as fruity or sweet. It is flammable and can form explosive mixtures in air at elevated temperatures . The compound is commonly used in the fragrance industry due to its pleasant aroma and is also utilized as a solvent in various chemical processes.
While cyclohexyl acetate doesn't have a well-defined biological mechanism of action, its solvent properties are relevant in scientific research. The weak polarity of the molecule allows it to dissolve various non-polar and slightly polar compounds. This makes it useful for applications like extracting organic materials from biological samples or as a reaction solvent in organic synthesis [].
- Hydrolysis: Cyclohexyl acetate can be hydrolyzed to yield cyclohexanol and acetic acid. This reaction typically requires an acidic catalyst to facilitate the nucleophilic substitution mechanism, where water acts as a nucleophile .
- Esterification: The formation of cyclohexyl acetate occurs through the esterification reaction between cyclohexene and acetic acid. This process can be optimized using reactive distillation techniques to enhance conversion rates and reduce costs .
The reaction kinetics for the esterification process can be modeled using the Langmuir–Hinshelwood–Hougen–Watson model, indicating that reaction conditions such as temperature and catalyst concentration significantly influence the rate of formation .
Cyclohexyl acetate finds applications across various industries:
- Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and scented products.
- Solvent: It serves as a solvent for resins, coatings, and adhesives due to its ability to dissolve various organic compounds.
- Chemical Intermediate: Cyclohexyl acetate is used as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
Interaction studies involving cyclohexyl acetate primarily focus on its reactivity with other chemicals. It is known to react with strong oxidizing agents, which poses fire and explosion hazards under certain conditions . Additionally, studies have indicated that cyclohexyl acetate can undergo hydrolysis in the presence of acidic catalysts, leading to significant changes in its chemical structure and properties .
Several compounds share structural similarities with cyclohexyl acetate, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl acetate | Widely used as a solvent; lower boiling point (77 °C). | |
| Butyl acetate | Commonly used in coatings; higher boiling point (126 °C). | |
| Methyl acetate | Lower molecular weight; often used in paint thinners. | |
| Propyl acetate | Used in nail polish removers; moderate volatility. |
Cyclohexyl acetate is unique due to its specific structural characteristics that provide distinct sensory properties suitable for fragrance applications. Its higher boiling point compared to many other esters also makes it advantageous for certain industrial processes where thermal stability is required.
Physical Description
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Oily liquid; odour reminiscent of amyl acetate
Color/Form
XLogP3
Boiling Point
173.0 °C
173 °C
Flash Point
136 °F; 58 °C (Closed cup)
58 °C c.c.
Vapor Density
Relative vapor density (air = 1): 4.9
Density
d154 0.98
0.968 g/cu cm at 20 °C
Density (at 20 °C): 0.97 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
0.971-0.978
LogP
Odor
Melting Point
-65 °C
Freezing point = -65 °C
-65°C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 1765 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1763 of 1765 companies with hazard statement code(s):;
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
11 mm Hg @ 25 °C
Vapor pressure, kPa at 25 °C: 1.46
Pictograms

Flammable
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree
Methods of Manufacturing
BY HEATING CORRESPONDING ALCOHOL WITH ACETIC ANHYDRIDE OR ACETIC ACID IN PRESENCE OF TRACES OF SULFURIC ACID. /FROM TABLE/
General Manufacturing Information
A POWERFUL SOLVENT FOR CELLULOSE NITRATE, OTHER CELLULOSE ESTERS & MANY RESINS, & GUMS & COLLODION COTTON. .../USED/ IN TEXTILE INDUST, AS SUBSTITUTE FOR AMYL ACETATE...IN LEATHER INDUST, FOR IMPROVING ADHESION OF LEATHER VARNISHES.../&/ IN WATERPROOFING INDUST.
FEMA NUMBER 2349. 20 PPM IN NON-ALCOHOLIC BEVERAGES; 15 PPM IN ICE CREAM, ICES, ETC; 100 PPM IN CANDY; 110 PPM IN BAKED GOODS. /FROM TABLE/








